![molecular formula C24H15F5N2O2S B2571029 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate CAS No. 851126-78-8](/img/structure/B2571029.png)
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate
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Overview
Description
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate is a chemical compound that has shown potential for various scientific research applications. It is a pyrazole derivative that has been synthesized using various methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
- The compound’s anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and anti-cancer activities make it an attractive candidate for drug discovery .
- Thiophene derivatives exhibit biological activity beyond their medicinal applications. For example, 2-butylthiophene is used as a raw material in the synthesis of anticancer agents, while 2-octylthiophene contributes to the development of anti-atherosclerotic agents .
- Researchers investigate thiadiazole derivatives for their potential in drug design and other applications .
Medicinal Chemistry
Biological Activity
Nitrogen–Sulfur Heterocycles
Agrochemical and Pharmaceutical Industries
Future Directions
properties
IUPAC Name |
[5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F5N2O2S/c1-13-22(34-23-20(28)18(26)17(25)19(27)21(23)29)24(31(30-13)15-10-6-3-7-11-15)33-16(32)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDFOJPHCGRDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F5N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate |
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